5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one
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Overview
Description
5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromopyrimidine moiety linked to a triazolone ring through an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one typically involves multiple steps, including bromination, amination, and cyclization reactions. One common method involves the following steps:
Cyclization: The aminomethyl derivative undergoes cyclization with hydrazine or its derivatives to form the triazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The aminomethyl group can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxides, and reduced amines .
Scientific Research Applications
Chemistry
In chemistry, 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The triazolone ring may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Another brominated heterocyclic compound with similar reactivity.
5-Bromopyrimidine: A simpler brominated pyrimidine used in similar synthetic applications.
2-Amino-4-bromopyridine: A related compound with different substitution patterns.
Uniqueness
5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one is unique due to its combination of a bromopyrimidine moiety and a triazolone ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H7BrN6O |
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Molecular Weight |
271.07 g/mol |
IUPAC Name |
3-[[(5-bromopyrimidin-2-yl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H7BrN6O/c8-4-1-9-6(10-2-4)11-3-5-12-7(15)14-13-5/h1-2H,3H2,(H,9,10,11)(H2,12,13,14,15) |
InChI Key |
IARZWATTWHIAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)NCC2=NNC(=O)N2)Br |
Origin of Product |
United States |
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